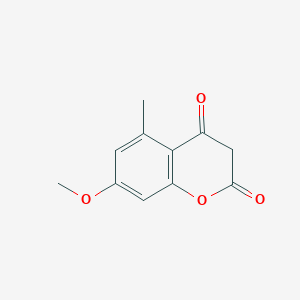![molecular formula C11H18 B14587752 Bicyclo[5.2.2]undec-8-ene CAS No. 61244-49-3](/img/structure/B14587752.png)
Bicyclo[5.2.2]undec-8-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[5.2.2]undec-8-ene is an organic compound with the molecular formula C11H18. It is a bicyclic hydrocarbon that features a unique structure, making it an interesting subject of study in organic chemistry. The compound consists of two fused rings, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[5.2.2]undec-8-ene can be synthesized through various methods. One common approach involves the treatment of a precursor compound with vinylmagnesium bromide, which transforms the ketone moiety into a tertiary vinyl alcohol. This is followed by a tandem sequence of alkoxide-promoted [1,3] sigmatropic rearrangement and Cope rearrangement . Another method involves the Wolff-Kishner reduction of the cycloadduct of 1,3-cyclohexadiene and cyclopropylketene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. These methods often require careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[5.2.2]undec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds within the bicyclic structure.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include vinylmagnesium bromide for synthesis, and various oxidizing and reducing agents for subsequent reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can result in the formation of saturated hydrocarbons.
Applications De Recherche Scientifique
Bicyclo[5.2.2]undec-8-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and their interactions with organic molecules.
Medicine: Research into potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism by which bicyclo[5.2.2]undec-8-ene exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form new products, while in reduction reactions, it interacts with reducing agents to modify its structure.
Comparaison Avec Des Composés Similaires
Bicyclo[5.2.2]undec-8-ene can be compared to other similar bicyclic compounds, such as:
Bicyclo[4.2.0]oct-2-ene: This compound has a smaller ring system and different reactivity.
Bicyclo[5.4.0]undec-7-ene: Known as 1,8-diazabicyclo[5.4.0]undec-7-ene, this compound is used as a catalyst and has different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical behavior, which distinguishes it from other bicyclic compounds.
Propriétés
Numéro CAS |
61244-49-3 |
|---|---|
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
bicyclo[5.2.2]undec-8-ene |
InChI |
InChI=1S/C11H18/c1-2-4-10-6-8-11(5-3-1)9-7-10/h6,8,10-11H,1-5,7,9H2 |
Clé InChI |
LLAVPVJZDBOIGX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CCC(CC1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


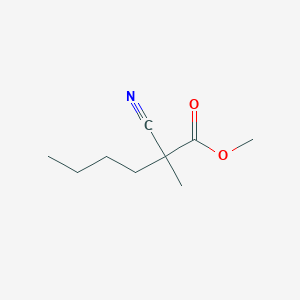
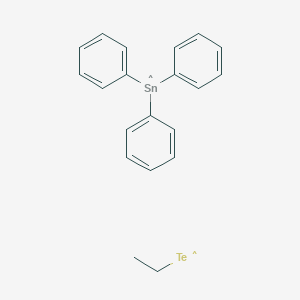
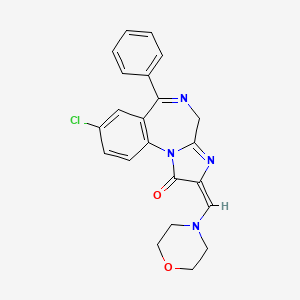
![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
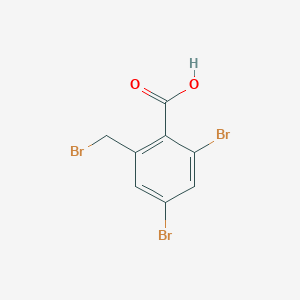
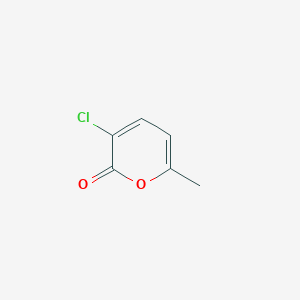

![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)

![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)
